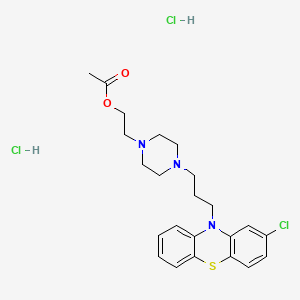Thiopropazate dihydrochloride
CAS No.: 146-28-1
Cat. No.: VC1610616
Molecular Formula: C23H30Cl3N3O2S
Molecular Weight: 518.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 146-28-1 |
|---|---|
| Molecular Formula | C23H30Cl3N3O2S |
| Molecular Weight | 518.9 g/mol |
| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate;dihydrochloride |
| Standard InChI | InChI=1S/C23H28ClN3O2S.2ClH/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27;;/h2-3,5-8,17H,4,9-16H2,1H3;2*1H |
| Standard InChI Key | DRLLEHPFGRESBT-UHFFFAOYSA-N |
| SMILES | CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
| Canonical SMILES | CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
Introduction
Chemical Properties and Structure
Thiopropazate dihydrochloride is the dihydrochloride salt form of thiopropazate, which is a phenothiazine derivative. The parent compound, thiopropazate, has a phenothiazine structure with a chloro substituent at the 2-position and a 3-[4-(2-acetoxyethyl)piperazin-1-yl]propyl group at the N-10 position . The dihydrochloride salt has a molecular formula of C₂₃H₃₀Cl₃N₃O₂S and a molecular weight of 518.93 g/mol . This salt form serves as a prodrug that is metabolized to the active form, thiopropazate .
Physical Characteristics
Thiopropazate dihydrochloride typically exists as a powder and is soluble in chloroform, dichloromethane, and DMSO . For optimal stability, it should be stored at 2-8°C, protected from air and light, and kept refrigerated or frozen .
Identification Information
The compound is identified by the CAS Registry Number 146-28-1 . It has been marketed under trade names including Dartal and Dartalan by Searle .
Mechanism of Action
Thiopropazate functions primarily as a dopaminergic antagonist, which is consistent with other phenothiazine class antipsychotics . This mechanism explains its efficacy in treating both psychotic symptoms and movement disorders such as dyskinesia.
The compound belongs to several chemical categories simultaneously: it is classified as a phenothiazine, an N-alkylpiperazine, an acetate ester, and an organochlorine compound . This complex structure contributes to its specific pharmacological profile.
Clinical Applications
Treatment of Persistent Dyskinesia
The most thoroughly documented application of thiopropazate dihydrochloride is in the management of persistent dyskinesia, particularly that associated with extended phenothiazine therapy. Clinical studies have demonstrated it to be significantly more effective than placebo in alleviating these movement disorders .
In one significant clinical trial, 23 patients with functional psychosis and persistent dyskinesia that had remained unchanged for at least one month after phenothiazine withdrawal were administered thiopropazate orally. The treatment period lasted three weeks, followed by placebo for a similar duration. Patient evaluations were conducted before the trial began, at three weeks, and at six weeks .
Additional Therapeutic Uses
Beyond its primary application in dyskinesia, thiopropazate dihydrochloride has demonstrated effectiveness in improving psychotic behavior . This suggests broader therapeutic potential within the spectrum of psychiatric disorders.
The compound has also been studied in experimental settings in combination with other medications. Research has shown its use alongside propantheline bromide and cimetidine in preventing stress ulcer formation in rat models .
Research Findings
Efficacy in Short-term Studies
Research into the short-term efficacy of thiopropazate dihydrochloride has yielded promising results. The aforementioned study involving 23 patients with functional psychosis and persistent dyskinesia demonstrated significant improvement compared to placebo after just three weeks of treatment .
Comparative Efficacy Data
Table 1: Efficacy of Thiopropazate Dihydrochloride in Clinical Studies
Current Status and Availability
The current market availability of thiopropazate dihydrochloride appears limited. Historical product listings indicate it was previously marketed under the trade names Dartal and Dartalan by Searle . Some chemical suppliers list the compound for research purposes, though commercial availability for clinical use may vary by region .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume